![molecular formula C9H9N3 B015763 3-Phenyl-1H-pyrazol-5-amine CAS No. 827-41-8](/img/structure/B15763.png)
3-Phenyl-1H-pyrazol-5-amine
Overview
Description
QX 314 chloride, also known as N-ethyl lidocaine chloride, is a quaternary derivative of lidocaine. It is a membrane-impermeable compound that selectively blocks voltage-activated sodium channels on nociceptive neurons. This compound is particularly notable for its ability to induce a preferential nociceptive block by permeating through the channel pore of the capsaicin receptor transient receptor potential vanilloid 1 (TRPV1) and transient receptor potential cation channel, subfamily A, member 1 (TRPA1) .
Mechanism of Action
Target of Action
The primary target of 3-Phenyl-1H-pyrazol-5-amine is VEGFR-2 , a receptor that plays a crucial role in tumor growth, angiogenesis, and metastasis . This makes it a prospective target for cancer treatment .
Mode of Action
This compound interacts with its target, VEGFR-2, by inhibiting its activity . This inhibition disrupts the normal functioning of the receptor, leading to a decrease in tumor growth, angiogenesis, and metastasis .
Biochemical Pathways
The compound affects the VEGFR-2 pathway, which is involved in the regulation of tumor growth, angiogenesis, and metastasis . By inhibiting VEGFR-2, the compound disrupts these processes, leading to a decrease in tumor proliferation .
Result of Action
The inhibition of VEGFR-2 by this compound results in a significant decrease in tumor growth, angiogenesis, and metastasis . In vitro testing of the compound showed it to be a highly effective VEGFR-2 inhibitor, with nearly 3-fold higher activity than Sorafenib . The compound also significantly stimulated total apoptotic prostate cancer cell death .
Biochemical Analysis
Biochemical Properties
3-Phenyl-1H-pyrazol-5-amine is known to interact with various enzymes, proteins, and other biomolecules. It is largely explored as a precursor in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines . The nature of these interactions is influenced by its tautomeric and conformational preferences .
Cellular Effects
Aminopyrazoles, a class of compounds to which this compound belongs, are known to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .
Molecular Mechanism
It is known that the compound’s structure can influence its reactivity and the biological activities of targets bearing a pyrazole moiety .
Preparation Methods
QX 314 chloride is synthesized through the quaternization of lidocaine. The process involves the reaction of lidocaine with ethyl chloride in the presence of a base, such as sodium hydroxide, to form the quaternary ammonium compound. The reaction conditions typically include a solvent like ethanol and a temperature range of 50-60°C . Industrial production methods follow similar synthetic routes but are scaled up to accommodate larger quantities.
Chemical Reactions Analysis
QX 314 chloride primarily undergoes substitution reactions due to its quaternary ammonium structure. It can react with nucleophiles, such as hydroxide ions, to form lidocaine and ethyl chloride. The compound is also known to interact with ion channels, particularly TRPV1 and TRPA1, leading to the inhibition of sodium currents . Common reagents used in these reactions include bases like sodium hydroxide and solvents like ethanol. The major products formed from these reactions are lidocaine and ethyl chloride .
Scientific Research Applications
QX 314 chloride has a wide range of scientific research applications. In chemistry, it is used as a tool to study ion channel function and to investigate the mechanisms of local anesthetics. In biology and medicine, it is employed to selectively block nociceptive neurons, providing insights into pain pathways and potential therapeutic targets for pain management . The compound is also used in electrophysiological studies to inhibit action potential formation in neurons . Additionally, QX 314 chloride has been explored for its potential in producing long-lasting local anesthesia in animal models .
Comparison with Similar Compounds
QX 314 chloride is similar to other quaternary ammonium compounds, such as lidocaine and its derivatives. its unique ability to selectively block nociceptive neurons through TRPV1 and TRPA1 channels sets it apart from other local anesthetics . Compared to lidocaine, QX 314 chloride produces a longer-lasting local anesthetic effect and has a slower onset of action . Other similar compounds include QX 314 bromide and N-methyl-D-glucamine chloride, which also exhibit membrane-impermeable properties and block sodium channels .
Properties
IUPAC Name |
5-phenyl-1H-pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSZRRFDVPMZGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80935629 | |
Record name | 5-Phenyl-1,2-dihydro-3H-pyrazol-3-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80935629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1572-10-7, 827-41-8 | |
Record name | 3-Amino-5-phenylpyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1572-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-3-phenylpyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazole, 5-amino-3-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Phenyl-1,2-dihydro-3H-pyrazol-3-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80935629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-phenylpyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Phenyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.